N-(Amino-PEG3)-N-bis(PEG3-Boc)
N-(Amino-PEG3)-N-bis(PEG3-Boc)
N-(Amino-PEG3)-N-bis(PEG3-t-butyl ester) HCl salt is a PEG derivative containing an amino group with two t-butyl esters. The amino groups is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The t-butyl protected carboxyl group can be deprotected under acidic conditions. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
Brand Name:
Vulcanchem
CAS No.:
2055042-62-9
VCID:
VC0536645
InChI:
InChI=1S/C34H68N2O13/c1-33(2,3)48-31(37)7-13-39-19-25-45-28-22-42-16-10-36(12-18-44-24-30-47-27-21-41-15-9-35)11-17-43-23-29-46-26-20-40-14-8-32(38)49-34(4,5)6/h7-30,35H2,1-6H3
SMILES:
CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCN
Molecular Formula:
C34H68N2O13
Molecular Weight:
712.92
N-(Amino-PEG3)-N-bis(PEG3-Boc)
CAS No.: 2055042-62-9
Cat. No.: VC0536645
Molecular Formula: C34H68N2O13
Molecular Weight: 712.92
Purity: >97% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | N-(Amino-PEG3)-N-bis(PEG3-t-butyl ester) HCl salt is a PEG derivative containing an amino group with two t-butyl esters. The amino groups is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The t-butyl protected carboxyl group can be deprotected under acidic conditions. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods. |
|---|---|
| CAS No. | 2055042-62-9 |
| Molecular Formula | C34H68N2O13 |
| Molecular Weight | 712.92 |
| IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate |
| Standard InChI | InChI=1S/C34H68N2O13/c1-33(2,3)48-31(37)7-13-39-19-25-45-28-22-42-16-10-36(12-18-44-24-30-47-27-21-41-15-9-35)11-17-43-23-29-46-26-20-40-14-8-32(38)49-34(4,5)6/h7-30,35H2,1-6H3 |
| Standard InChI Key | DTRLMBLMSQXPOL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCN |
| Appearance | Solid powder |
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